5-methyl-4-propyl-1H-imidazol-2-amine
Description
Properties
IUPAC Name |
5-methyl-4-propyl-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-4-6-5(2)9-7(8)10-6/h3-4H2,1-2H3,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQPOLSPLPFRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas
A more recent and innovative approach involves the organo-catalyzed synthesis of imidazole derivatives via intramolecular hydroamidation of propargylic ureas, which can be adapted for preparing this compound analogs.
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The phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been identified as an efficient catalyst, outperforming guanidine and amidine bases, enabling rapid cyclization at ambient temperature (room temperature).
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The reaction proceeds via base-mediated isomerization of the propargylic amine to an allenamide intermediate, followed by cyclization to form the imidazol-2-one ring system. Density Functional Theory (DFT) studies confirm that the cyclization step has a low activation barrier (~12.5 kcal/mol), consistent with very fast reaction times (down to 1 minute).
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The propargylic urea substrate (0.4 mmol) is dissolved in acetonitrile (4 mL), and 5 mol% BEMP is added. The mixture is stirred at room temperature for 1 minute, after which the solvent is removed, and the product is purified by silica gel chromatography.
| Parameter | Details |
|---|---|
| Catalyst | BEMP (5 mol%) |
| Solvent | Acetonitrile (CH3CN) |
| Temperature | Room temperature |
| Reaction time | 1 minute |
| Purification | Silica gel chromatography (hexane/ethyl acetate) |
| Yield | Up to quantitative (near 100%) |
This method offers a rapid, mild, and metal-free route to imidazole derivatives, suitable for functionalized substrates including alkyl-substituted imidazoles.
Comparative Analysis of Preparation Methods
| Feature | Acetoacetic Acid Ester Route | Base-Catalyzed Hydroamidation Route |
|---|---|---|
| Starting Materials | Ethyl acetoacetate, paraformaldehyde | Propargylic ureas or amines |
| Reaction Conditions | Low temperature (0–15 °C), acidic | Ambient temperature, basic (BEMP catalyst) |
| Reaction Time | Several hours (3–6 h + cyclization) | Very short (1 min) |
| Catalyst/Promoter | Acid (HCl), ammonia | Organocatalyst (BEMP) |
| Yield | Moderate (~70%) | High to quantitative |
| Purity | High (98–100%) | High |
| Scalability | Industrially feasible | Suitable for lab scale, potential for scale-up |
| Mechanistic Insight | Classical cyclization via imino intermediates | Base-mediated isomerization and cyclization |
| Environmental Considerations | Use of acids and ammonia, low temp | Metal-free, mild conditions |
Additional Notes on Industrial Production and Purification
Industrial production of imidazole derivatives like this compound typically involves:
- Automated reactors with precise temperature and pH control.
- Continuous flow systems to enhance reproducibility and yield.
- Rigorous purification steps including recrystallization and chromatographic techniques to ensure high purity.
- Solvent selection optimized for environmental and safety considerations.
Summary of Findings
- The acetoacetic acid ester route is a classical and well-established method yielding high-purity intermediates that can be converted to the target amine.
- The base-catalyzed intramolecular hydroamidation approach, enabled by BEMP, represents a modern, rapid, and efficient synthetic strategy with excellent chemo- and regioselectivity.
- Both methods have advantages depending on scale, time constraints, and available starting materials.
- Mechanistic studies via DFT provide valuable insight into the reaction pathways, supporting optimization of conditions.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-propyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the presence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives. Substitution reactions can result in various substituted imidazoles depending on the nature of the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that imidazole-based compounds, including derivatives like 5-methyl-4-propyl-1H-imidazol-2-amine, can exhibit significant anticancer properties. The unique electron-rich characteristics of imidazole rings allow these compounds to interact favorably with various biological targets, leading to diverse bioactivities. For instance, studies have shown that modifications on the imidazole ring can enhance selectivity and potency against cancer cell lines while minimizing toxicity to normal cells .
Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro and in silico studies have demonstrated that derivatives of imidazole can inhibit glutaminyl cyclase, an enzyme implicated in the pathogenesis of Alzheimer's disease. These findings suggest that this compound could serve as a lead compound for developing drugs aimed at preventing or treating neurodegenerative conditions .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of imidazole derivatives is crucial for optimizing their pharmacological profiles. Research has shown that specific substitutions on the imidazole ring can significantly affect binding affinity and biological activity. For example, studies involving various substituents at different positions of the imidazole ring have revealed insights into how these modifications impact efficacy against specific biological targets .
| Substituent Position | Effect on Activity | Example Compound |
|---|---|---|
| C-1 | Increased binding affinity | N-(3-(5-methyl-1H-imidazol-1-yl)propyl) |
| C-4 | Enhanced selectivity | 5-Methyl derivatives |
| N-1 | Improved pharmacokinetic properties | Various alkyl substituents |
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo further chemical modifications makes it valuable in creating more complex molecules with potential therapeutic applications. Recent advancements in synthetic methodologies have allowed for efficient production of this compound, paving the way for its incorporation into larger molecular frameworks used in drug discovery .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Neuropharmacological Studies : A study focused on synthesizing new ligands for glutaminyl cyclase inhibitors demonstrated that derivatives containing the imidazole moiety exhibited promising results in preventing neurodegeneration .
- Anticancer Research : Investigations into indole-imidazole derivatives showed strong cytotoxicity against various cancer cell lines, indicating a potential pathway for developing novel anticancer agents based on the imidazole structure .
- Synthetic Methodology : Recent reviews on the synthesis of imidazoles have detailed methods that utilize this compound as a key building block for generating diverse chemical entities with therapeutic potential .
Mechanism of Action
The mechanism of action of 5-methyl-4-propyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Stability The nitro group in 1-methyl-4-nitro-1H-imidazol-5-amine is strongly electron-withdrawing, increasing reactivity in reduction or substitution reactions compared to the alkyl-substituted target compound . Fluorophenyl substituents (e.g., in 5-(4-fluorophenyl)-1H-imidazol-2-amine) enhance polarity and hydrogen-bonding capacity, making such compounds suitable for targeting enzymes like p38 MAP kinase .
Biological Activity and Target Specificity
- SB 202190 (a fluorophenyl-containing analog) demonstrates how aryl substituents can confer specificity for kinase inhibition, whereas alkyl groups may prioritize metabolic stability over target affinity .
- The isopropyl group in 1-isopropyl-1H-imidazol-2-ylmethylamine dihydrochloride introduces steric hindrance, which could modulate receptor binding kinetics .
Physicochemical Properties
- Salt forms (e.g., dihydrochloride) improve aqueous solubility, critical for pharmaceutical formulations .
- Nitro groups reduce basicity of the imidazole amine, whereas alkyl groups preserve it, affecting protonation states under physiological conditions .
Research Findings and Implications
- Structural Determinants of Function : The position and nature of substituents on the imidazole ring dictate electronic, steric, and solubility profiles. For example, trifluoromethyl or nitro groups (as in patents) enhance metabolic stability but may reduce bioavailability due to increased polarity .
- Pharmaceutical Potential: While this compound lacks direct activity data, its structural analogs highlight the importance of alkyl chains in balancing lipophilicity and solubility for CNS-targeting drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
